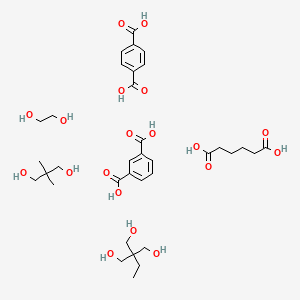![molecular formula C7H10OS2 B14382974 3-[Bis(methylsulfanyl)methyl]furan CAS No. 88139-82-6](/img/structure/B14382974.png)
3-[Bis(methylsulfanyl)methyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(methylsulfanyl)methyl]furan is an organic compound characterized by a furan ring substituted at the 3-position with a bis(methylsulfanyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methyl]furan typically involves the reaction of furan with bis(methylsulfanyl)methyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the furan ring acts as the nucleophile attacking the electrophilic carbon in bis(methylsulfanyl)methyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(methylsulfanyl)methyl]furan can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the bis(methylsulfanyl)methyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the furan ring or the sulfur atoms.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as bromine or chlorine can substitute hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced furan derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
3-[Bis(methylsulfanyl)methyl]furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[Bis(methylsulfanyl)methyl]furan involves its interaction with molecular targets through its furan ring and bis(methylsulfanyl)methyl group. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfur atoms can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[Bis(methylsulfanyl)methyl]thiophene: Similar structure but with a thiophene ring instead of a furan ring.
3-[Bis(methylsulfanyl)methyl]pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
3-[Bis(methylsulfanyl)methyl]benzene: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
3-[Bis(methylsulfanyl)methyl]furan is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene, pyrrole, and benzene derivatives. The furan ring is less aromatic than benzene but more reactive, making it a versatile building block in organic synthesis.
Properties
CAS No. |
88139-82-6 |
|---|---|
Molecular Formula |
C7H10OS2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
3-[bis(methylsulfanyl)methyl]furan |
InChI |
InChI=1S/C7H10OS2/c1-9-7(10-2)6-3-4-8-5-6/h3-5,7H,1-2H3 |
InChI Key |
VCKXKTUEJYIBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=COC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
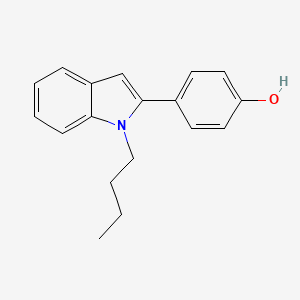
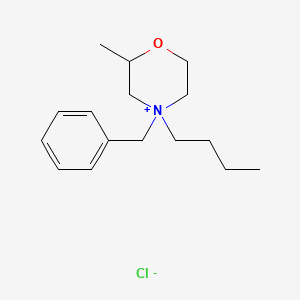
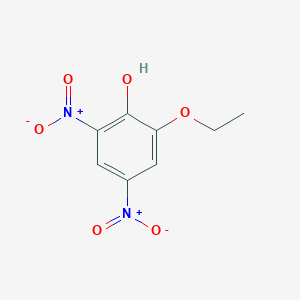
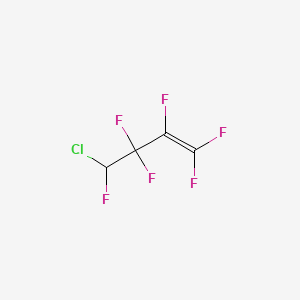

![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
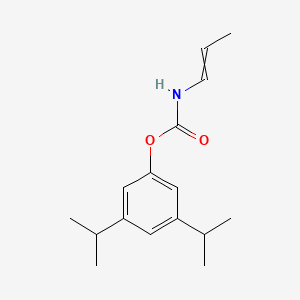

![4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide](/img/structure/B14382960.png)
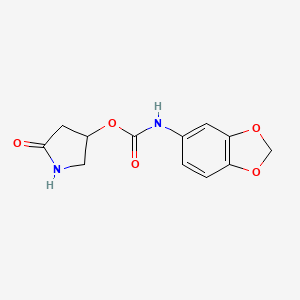
![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
